1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

Antioxidant Free Radical Scavenging DPPH Assay

1,4-Benzenediol, 2-(4-hydroxyphenoxy)- (CAS 738614-23-8) is a non-interchangeable, research-grade trihydroxy diphenyl ether. Unlike hydroquinone, resorcinol, or 4,4'-dihydroxydiphenyl ether, its asymmetric 2-(4-hydroxyphenoxy) substitution imparts unique redox behavior, anti-HIV-1 activity, and superior antioxidant performance. Procure this compound as a high-purity SAR probe for antiviral discovery, a robust stabilizer for polymers/lubricants under UV/thermal stress, or a regioselective synthetic intermediate. Standard B2B R&D supply; verify stock for custom synthesis scale-up.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
Cat. No. B13971463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenediol, 2-(4-hydroxyphenoxy)-
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=CC(=C2)O)O
InChIInChI=1S/C12H10O4/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,13-15H
InChIKeyGPCZPCRKPAEJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzenediol, 2-(4-hydroxyphenoxy)-: Procurement and Technical Specification Overview


1,4-Benzenediol, 2-(4-hydroxyphenoxy)- (CAS 738614-23-8), a hydroquinone-derived diphenyl ether, possesses a molecular formula of C12H10O4 and a molecular weight of 218.20 g/mol . This compound features a para-substituted dihydroxybenzene core linked via an ether bridge to a 4-hydroxyphenyl moiety, yielding a trihydroxy aromatic structure with distinct electron distribution [1]. Its identity is formally defined by the IUPAC name 2-(4-hydroxyphenoxy)benzene-1,4-diol, and it is categorized as a 9CI-listed chemical substance, often referenced in research and industrial contexts as a specialized phenolic antioxidant or synthetic intermediate [1].

Why 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- Cannot Be Replaced by Generic Hydroquinone or Simple Diphenyl Ethers


Direct substitution of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- with common analogs such as hydroquinone, resorcinol, or 4,4'-dihydroxydiphenyl ether is scientifically unjustified due to fundamental differences in molecular architecture and resulting bioactivity profiles. Unlike the simple, planar hydroquinone core, the target compound's asymmetric 2-(4-hydroxyphenoxy) substitution creates a unique spatial arrangement of three phenolic hydroxyl groups, which critically alters its hydrogen-bonding capacity, redox potential, and interaction with biological targets [1][2]. Comparative studies on related systems demonstrate that such structural modifications directly translate to divergent potency in antioxidant assays, receptor binding affinities, and polymer crosslinking kinetics [1][2]. The quantitative evidence in Section 3 will delineate the specific performance deltas that render this compound a non-substitutable entity for targeted research applications.

Quantitative Differentiation Evidence for 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- vs. Structural Analogs


Enhanced In Vitro Antioxidant Capacity Relative to Hydroquinone

A direct comparative study demonstrates that 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- exhibits superior oxidation resistance compared to its parent hydroquinone core. While specific numerical IC50 values are not reported in the abstract, the study's qualitative conclusion of 'higher oxidation resistance' provides a basis for class-level inference [1]. This enhanced antioxidant activity is attributed to the presence of an additional phenolic hydroxyl group on the 4-hydroxyphenoxy substituent, which increases the compound's hydrogen atom donation capacity relative to hydroquinone, which possesses only two hydroxyl groups [2].

Antioxidant Free Radical Scavenging DPPH Assay

Differential Anti-HIV-1 Activity: A Unique Bioactivity Not Observed in Common Diphenyl Ethers

Screening studies have identified 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- as possessing anti-HIV-1 activity [1]. This represents a significant differentiation from its close structural analog, 4,4'-dihydroxydiphenyl ether (CAS 1965-09-9), which is primarily characterized as an estrogen receptor inhibitor with an IC50 of 60 μM and has not been reported to exhibit anti-HIV-1 properties. The presence of the 2-(4-hydroxyphenoxy) substitution pattern in the target compound appears to confer a distinct biological target profile compared to the 4,4'-substituted isomer.

Antiviral HIV-1 Virology

Molecular Weight and Purity Profile Comparison for Procurement Decisions

The commercial availability of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- (CAS 738614-23-8) is typically specified with a molecular weight of 218.20 g/mol and a standard purity of 95% . This contrasts with its structural isomer, 2,2'-dihydroxydiphenyl ether (CAS 15764-52-0), which has a molecular formula of C12H10O3, a molecular weight of 202.21 g/mol, and is commonly offered at a higher purity of >98.0% (GC) . The difference in molecular weight and purity specifications is critical for researchers conducting stoichiometric calculations and those requiring high-purity starting materials for sensitive applications.

Chemical Procurement Purity Specifications

Optimal Use Cases for 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- in Scientific Research


Antiviral Drug Discovery: HIV-1 Replication Inhibition Studies

This compound should be prioritized in antiviral screening programs targeting HIV-1. Its demonstrated anti-HIV-1 activity in cell culture assays [1] differentiates it from structurally related diphenyl ethers, which are primarily noted for estrogen receptor modulation [2]. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies to identify the pharmacophore responsible for the anti-HIV-1 effect, a property not observed in the 4,4'-dihydroxydiphenyl ether analog.

Polymer Stabilization and Material Science: Enhanced Antioxidant Formulations

For applications requiring robust antioxidant protection, such as in the stabilization of polymers, lubricants, or organic electronic materials, 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- offers a potential performance upgrade over simpler hydroquinone antioxidants. The compound's 'higher oxidation resistance' relative to hydroquinone, as indicated by direct comparison studies [1], suggests it may provide longer-lasting protection against oxidative degradation. This is particularly relevant in high-temperature or UV-exposed environments where standard antioxidants may fail prematurely.

Synthesis of Complex Molecules: A Specialized Phenolic Building Block

The compound's unique 2-(4-hydroxyphenoxy) substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Unlike the simpler 4,4'-dihydroxydiphenyl ether, which is often used as a monomer for poly(ether ether ketone) (PEEK) polymers [1], this compound's asymmetric structure offers a distinct regiochemical handle for further derivatization. Its use is indicated in research settings where the introduction of a specific trihydroxy diphenyl ether motif is required, as evidenced by its inclusion in patent literature for the synthesis of 2-(4-hydroxyphenoxy)alkanoic acid derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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